molecular formula C5H11NO2 B1619216 N-Hydroxypentanamide CAS No. 4312-92-9

N-Hydroxypentanamide

Cat. No.: B1619216
CAS No.: 4312-92-9
M. Wt: 117.15 g/mol
InChI Key: ZMJLZDJLNRHSSQ-UHFFFAOYSA-N
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Description

N-Hydroxypentanamide is an organic compound with the molecular formula C5H11NO2 It belongs to the class of hydroxamic acids, which are characterized by the presence of a hydroxylamine functional group attached to an amide

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxypentanamide can be synthesized through several methods. One common approach involves the reaction of pentanoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields this compound as the primary product .

Another method involves the photoinduced one-pot synthesis of hydroxamic acids from aldehydes. This method utilizes visible light-mediated catalytic transformation of aldehydes to their corresponding hydroxamic acids in high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxypentanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of this compound can yield primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Hydroxypentanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as an inhibitor of certain enzymes, making it useful in studying enzyme mechanisms.

    Medicine: It has potential therapeutic applications due to its ability to inhibit metalloproteinases, which are involved in various diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-Hydroxypentanamide involves its interaction with specific molecular targets, such as metalloproteinases. It binds to the active site of these enzymes, inhibiting their activity. This inhibition can affect various biological pathways, making it useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxybutanamide
  • N-Hydroxyhexanamide
  • N-Hydroxyheptanamide

Comparison

N-Hydroxypentanamide is unique due to its specific chain length, which affects its physical and chemical properties. Compared to N-Hydroxybutanamide, it has a longer carbon chain, which can influence its solubility and reactivity. Similarly, it differs from N-Hydroxyhexanamide and N-Hydroxyheptanamide in terms of chain length and associated properties .

Properties

IUPAC Name

N-hydroxypentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-3-4-5(7)6-8/h8H,2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJLZDJLNRHSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195710
Record name Pentanamide, N-hydroxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4312-92-9
Record name N-Hydroxypentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4312-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valerohydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanamide, N-hydroxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Hydroxypentanamide
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N-Hydroxypentanamide
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N-Hydroxypentanamide

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